molecular formula C12H20ClN3O3 B216828 5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride CAS No. 109405-43-8

5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride

Cat. No.: B216828
CAS No.: 109405-43-8
M. Wt: 289.76 g/mol
InChI Key: SMICAYHOHUYNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of an ethyl group and a 4-methylpiperidino group attached to the barbituric acid core, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride typically involves the following steps:

    Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid or its derivatives to form barbituric acid.

    Introduction of Ethyl and 4-Methylpiperidino Groups: The ethyl group is introduced through alkylation reactions, while the 4-methylpiperidino group is added via nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic applications, such as sedative and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, it modulates chloride ion channels, contributing to its overall pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbituric acid derivative with similar sedative and anticonvulsant properties.

    Amobarbital: Known for its hypnotic and sedative effects, used in the management of insomnia and seizures.

    Secobarbital: A barbiturate with short-acting sedative properties.

Uniqueness

5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride is unique due to the presence of the 4-methylpiperidino group, which imparts distinct pharmacological properties compared to other barbiturates. This structural difference influences its binding affinity and interaction with GABA receptors, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-ethyl-5-(4-methylpiperidin-1-ium-1-yl)-1,3-diazinane-2,4,6-trione;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3.ClH/c1-3-12(15-6-4-8(2)5-7-15)9(16)13-11(18)14-10(12)17;/h8H,3-7H2,1-2H3,(H2,13,14,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMICAYHOHUYNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)[NH+]2CCC(CC2)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109405-43-8
Record name Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109405438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.